Molecular Weight and Fluorine Density Comparison for Formulation Design
The target compound has a molecular weight of 683.08 g/mol . This places it in the mid-range of commercially available 1H,1H,9H-perfluorononyl carbonates, which span from 518.19 g/mol (propyl analog) to 790.18 g/mol (1H,1H,7H-perfluoroheptyl analog) . This molecular weight is a critical parameter for predicting volatility, boiling point, and loading density in polymer formulations.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 683.08 |
| Comparator Or Baseline | 1H,1H,9H-Perfluorononyl propyl carbonate: 518.19 ; 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate: 658.15 ; 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate: 758.17 |
| Quantified Difference | 164.89 g/mol heavier than the propyl analog; 24.93 g/mol heavier than the heptafluorobutyl analog. |
| Conditions | Standard molecular weight calculation based on molecular formula. |
Why This Matters
A higher molecular weight implies lower volatility, which is crucial for high-temperature coating applications where outgassing must be minimized.
